4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine
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Overview
Description
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and two phenyl groups, one of which is substituted with a methanesulfinyl group
Preparation Methods
The synthesis of 4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the phenyl groups. The methanesulfinyl group is then introduced through a sulfoxidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The thiazole and pyridine rings can also contribute to the compound’s overall pharmacophore, affecting its biological activity.
Comparison with Similar Compounds
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine can be compared with similar compounds such as:
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine: This compound also features a pyridine ring and a methanesulfinyl-substituted phenyl group but has an imidazole ring instead of a thiazole ring.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have a similar methanesulfinyl-substituted phenyl group but differ in the core structure, featuring an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can impart distinct chemical and biological properties.
Properties
CAS No. |
325769-09-3 |
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Molecular Formula |
C22H18N2OS2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylsulfinylphenyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H18N2OS2/c1-15-3-5-16(6-4-15)20-21(17-11-13-23-14-12-17)26-22(24-20)18-7-9-19(10-8-18)27(2)25/h3-14H,1-2H3 |
InChI Key |
ADRQIMWVPNLYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC=NC=C4 |
Origin of Product |
United States |
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